Ritipenem

概要

説明

Ritipenem is a synthetic β-lactam antibiotic of the penem class . It has a broad antimicrobial spectrum and high resistance to β-lactamases . Ritipenem is manufactured by Tanabe Seiyaku in the ritipenem acoxil prodrug form, which can be taken orally . It is not FDA approved in the United States as of 2008 .

Synthesis Analysis

The total synthesis of ritipenems involves the construction of the penem thiazoline ring by incorporating two 2C units of glycolic acid . The total synthetic approaches start from chiral amino or hydroxy acids (threonine, 3-hydroxybutyric acid) and have (3R,4R)-4-acetoxy-3-[®-1-hydroxyethyl]-2-oxo-1H-azetidine as common intermediates .

Molecular Structure Analysis

The structure of Ritipenem Acoxil, obtained by single crystal x-ray diffraction analysis, is reported and some stereochemical features are discussed . The compound exhibits a characteristic CD spectrum .

Chemical Reactions Analysis

Ritipenem is a penem class antimicrobial agent .

Physical And Chemical Properties Analysis

Ritipenem has a molecular formula of C10H12N2O6S and a molar mass of 288.27 g·mol−1 .

科学的研究の応用

Bacteriolytic Activity Against Haemophilus influenzae

Ritipenem has been shown to possess potent bacteriolytic activity against Haemophilus influenzae. This activity is crucial as H. influenzae is a significant human pathogen causing severe respiratory infections, otitis, and meningitis . The ability of Ritipenem to induce bacterial lysis could be essential for the development of new treatments for infections caused by this pathogen.

Affinity for Penicillin-Binding Proteins (PBPs)

The compound exhibits a characteristic profile of affinities for PBPs of H. influenzae. Ritipenem preferentially binds to PBP 1b, which is suggested to be essential for inducing the lysis of H. influenzae cells . Understanding this binding affinity can help in designing antibiotics with targeted mechanisms of action against specific PBPs.

Oral Availability

Ritipenem-acoxil, the acetoxymethyl ester of Ritipenem, is orally available, which is a significant advantage for clinical use . This property could lead to more accessible treatment options for patients, especially in outpatient settings.

Broad-Spectrum Antibiotic Properties

Ritipenem is known to be potent against both gram-positive and gram-negative bacteria . This broad-spectrum activity makes it a versatile antibiotic that could be used to treat a variety of bacterial infections.

Pharmacokinetics and Tolerability

Studies on the pharmacokinetics and tolerability of Ritipenem acoxil in healthy volunteers following multiple oral dosing have been conducted . Such research is fundamental for determining the appropriate dosages and understanding the metabolism of the drug in the human body.

作用機序

Target of Action

Ritipenem, like other β-lactams, interacts with the penicillin-binding proteins (PBPs) . In E. coli, the main target of Ritipenem is PBP2, and PBP3 is also equivalent to PBP2 in the Enterobacteriaceae .

Mode of Action

Ritipenem’s mode of action is primarily through its interaction with its targets, the PBPs. These proteins are essential for the synthesis of the bacterial cell wall. By binding to these proteins, Ritipenem inhibits cell wall synthesis, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by Ritipenem are those involved in bacterial cell wall synthesis. By inhibiting the PBPs, Ritipenem disrupts the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall. This leads to a weakening of the cell wall and ultimately, cell lysis .

Pharmacokinetics

Oral Ritipenem (Ritipenem acoxil) is only about 30–40% bioavailable, producing a mean AUC of 497 mg/l min in healthy volunteers . Some intersubject variability has been noted, possibly due to either presystemic metabolism of ritipenem and/or transformation of the prodrug to compounds other than ritipenem .

Result of Action

The result of Ritipenem’s action is the lysis of bacterial cells. This is evidenced by decreases in culture turbidities and morphological changes of the destroyed cells after treatments with Ritipenem . Its bacteriolytic activity is highly potent against Haemophilus influenzae .

Action Environment

The action of Ritipenem can be influenced by various environmental factors. For instance, the presence of other antibiotics that selectively inhibit certain PBPs can affect the lysis induced by Ritipenem . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Ritipenem.

Safety and Hazards

Ritipenem users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. They should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQNRQOUOZJHTR-UWBRJAPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84845-58-9 (Parent) | |

| Record name | Ritipenem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60868840 | |

| Record name | Ritipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ritipenem | |

CAS RN |

84845-57-8 | |

| Record name | Ritipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84845-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritipenem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4SL77931L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

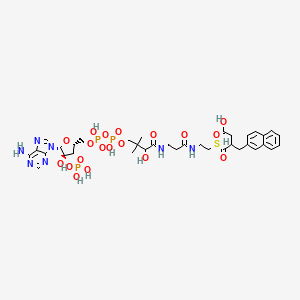

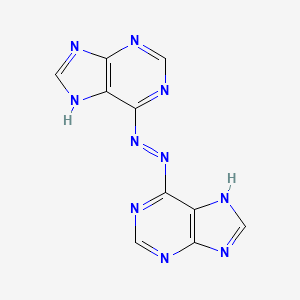

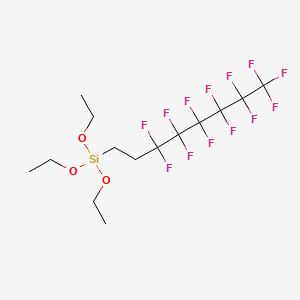

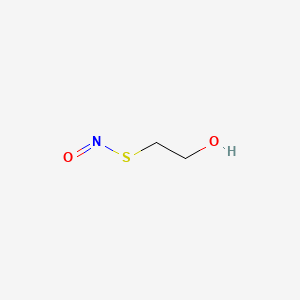

Feasible Synthetic Routes

Q & A

Q1: How does Ritipenem exert its antibacterial effect?

A1: Ritipenem, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycan strands, a crucial step in maintaining bacterial cell wall integrity. [] The resulting weakened cell wall leads to bacterial cell lysis and death. []

Q2: Does Ritipenem show preferential binding to specific PBPs?

A2: Yes, studies have shown that Ritipenem preferentially binds to PBP 1b in Haemophilus influenzae. [] Interestingly, this selective inactivation of PBP 1b appears to be essential for inducing lysis in H. influenzae cells. []

Q3: Can binding to other PBPs affect Ritipenem's activity?

A3: There is evidence that binding to PBPs 3a and 3b might interfere with the lytic activity of Ritipenem. [] This suggests that the specific PBP binding profile of Ritipenem contributes to its overall antibacterial effect.

Q4: What is the molecular formula and weight of Ritipenem?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of Ritipenem, this information can be found in chemical databases and scientific literature.

Q5: Is there any spectroscopic data available for Ritipenem?

A5: The provided abstracts do not contain details on spectroscopic data for Ritipenem. Spectroscopic characterization, such as NMR and IR, is crucial for confirming the structure and purity of the compound. This information may be available in other scientific publications or patents.

Q6: What is the metabolic fate of Ritipenem?

A7: Ritipenem is primarily metabolized in the liver, with metabolites excreted in urine and feces. [] The major metabolic pathway involves the opening of the beta-lactam ring, forming inactive metabolites. [] The metabolic profile can vary depending on factors like dosage and species. []

Q7: Is there evidence of Ritipenem transfer across the placenta or into breast milk?

A9: Research in rats suggests that a small amount of radioactivity from Ritipenem acoxil crosses the placenta, with slow elimination from fetal tissues. [] Furthermore, the concentration of radioactivity in milk was found to be higher than in plasma after administration to lactating rats. [] These findings highlight the need for careful consideration of potential risks and benefits when using Ritipenem in pregnant or breastfeeding individuals.

Q8: What is the spectrum of activity of Ritipenem?

A10: Ritipenem demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. [, , ] It is highly effective against staphylococci, streptococci, and most Enterobacteriaceae. [, ] Additionally, Ritipenem shows good activity against some anaerobic bacteria, including Clostridium perfringens and Bacteroides fragilis. []

Q9: Has Ritipenem been evaluated in clinical trials?

A11: Several clinical trials have investigated the efficacy and safety of Ritipenem in various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , ] These studies provide valuable insights into the clinical application and potential benefits of Ritipenem in treating bacterial infections.

Q10: What are the known mechanisms of resistance to Ritipenem?

A10: Although Ritipenem exhibits good stability against many β-lactamases, resistance can develop through mechanisms such as:

- Reduced permeability of the outer membrane: This mechanism limits the entry of Ritipenem into bacterial cells, making it less effective. []

- Efflux pumps: Some bacteria possess efflux pumps that actively remove Ritipenem from the cell, reducing its intracellular concentration. []

- Alterations in PBPs: Mutations in PBPs can decrease their affinity for Ritipenem, rendering the drug less effective in inhibiting cell wall synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)

![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-8-purinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198750.png)

![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)